2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid

Descripción

Chemical Identity and Nomenclature

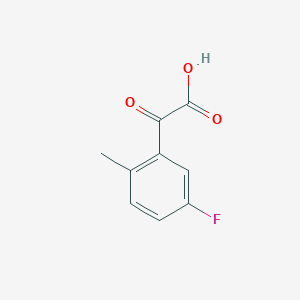

2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid is an α-keto acid derivative characterized by a phenyl ring substituted with fluorine and methyl groups, coupled with a reactive oxoacetic acid moiety. Its systematic IUPAC name reflects this structure: This compound . The compound is identified by the CAS registry number 890097-98-0 and has a molecular formula of C₉H₇FO₃ , corresponding to a molecular weight of 182.15 g/mol .

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 890097-98-0 |

| Molecular Formula | C₉H₇FO₃ |

| Molecular Weight | 182.15 g/mol |

| SMILES | CC1=C(C=C(C=C1)F)C(=O)C(=O)O |

| InChI Key | LRZITPKJNUMTPM-UHFFFAOYSA-N |

The compound’s structure features a benzene ring with a fluorine atom at the 5-position and a methyl group at the 2-position, linked to a glyoxylic acid group (α-keto carboxylic acid). This configuration confers reactivity typical of α-keto acids, such as participation in decarboxylation and nucleophilic addition reactions.

Historical Context of α-Keto Acid Derivatives

α-Keto acids have been pivotal in organic synthesis since the mid-20th century, serving as precursors to amino acids, pharmaceuticals, and agrochemicals. Early methods for synthesizing α-keto acids included oxidation of α-hydroxy acids (e.g., mandelic acid to phenylglyoxylic acid) and hydrolysis of cyanohydrins. The development of catalytic oxidative esterification in the 2010s marked a significant advancement, enabling efficient production of α-keto esters from dibromoethanones.

This compound emerged as a specialized derivative in the 21st century, driven by demand for fluorinated intermediates in drug discovery. Fluorine’s electronegativity enhances metabolic stability and bioavailability in pharmaceuticals, making this compound valuable for designing kinase inhibitors and antiviral agents.

Significance in Organic Chemistry and Pharmaceutical Intermediates

This compound is a versatile building block in organic synthesis. Its α-keto group participates in Strecker synthesis for amino acids and Paal-Knorr reactions for heterocycles. For example, it can undergo reductive amination to yield fluorinated β-amino acids or react with hydrazines to form pyrazole derivatives.

In pharmaceuticals, it serves as an intermediate in:

- Anticancer agents : Derivatives like 3-arylisoquinolinones, synthesized via lithiation reactions, exhibit antiproliferative activity by inhibiting tubulin polymerization.

- Antiviral therapies : Benzamide derivatives derived from this compound act as HIV-1 integrase inhibitors.

- Pesticides : It is used to synthesize 3-bromo-4-fluoro-benzaldehyde acetals, intermediates in pyrethroid production.

The compound’s fluorinated aromatic ring enhances binding affinity to biological targets, while the α-keto acid moiety allows modular functionalization. Recent applications include its use in asymmetric catalysis for chiral drug synthesis and metal-organic frameworks (MOFs) for controlled drug delivery.

Propiedades

IUPAC Name |

2-(5-fluoro-2-methylphenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c1-5-2-3-6(10)4-7(5)8(11)9(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZITPKJNUMTPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501271398 | |

| Record name | 5-Fluoro-2-methyl-α-oxobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890097-98-0 | |

| Record name | 5-Fluoro-2-methyl-α-oxobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methyl-α-oxobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production of 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Esterification Reactions

The α-keto acid group readily undergoes esterification under standard conditions. A representative protocol involves:

| Reaction | Conditions | Reagents/Catalysts | Yield |

|---|---|---|---|

| Methyl ester formation | 0°C → RT, 16 hr | Oxalyl chloride, DMF, CH<sub>2</sub>Cl<sub>2</sub> | 96% |

Mechanism : Activation of the carboxylic acid via oxalyl chloride forms an acyl chloride intermediate, which reacts with methanol or other alcohols to yield esters. The fluorine atom stabilizes the aromatic ring against electrophilic side reactions during this process.

Nucleophilic Substitution at the α-Keto Position

The electron-withdrawing keto group enhances reactivity toward nucleophiles. For example:

| Reaction | Nucleophile | Conditions | Product |

|---|---|---|---|

| Diazotization | Diazomethane | THF, KOH (1M), RT, 1 hr | Methyl 2-diazo-2-(5-fluoro-2-methylphenyl)acetate |

Key Insight : The α-keto group facilitates diazo coupling, enabling applications in cyclopropanation and other tandem reactions. Steric hindrance from the 2-methyl group slows kinetics compared to unsubstituted analogs.

Friedel-Crafts Acylation

The compound acts as an acylating agent in electrophilic aromatic substitution:

| Substrate | Catalyst | Conditions | Outcome |

|---|---|---|---|

| 1-Ethoxy-4-methylbenzene | AlCl<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT, 16 hr | 2-(2-Ethoxy-5-methylphenyl)-2-oxoacetate (87% yield) |

Limitation : The 5-fluoro group deactivates the aromatic ring, reducing reactivity toward strong electrophiles unless electron-donating substituents are present.

Reduction Reactions

Selective reduction of the keto group is achievable:

Note : Borane-based reagents (e.g., BH<sub>3</sub>·THF) show improved selectivity for ketone reduction over ester hydrolysis.

Oxidative Degradation

The α-keto acid undergoes oxidative cleavage under strong conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO<sub>4</sub> (aq) | H<sub>2</sub>SO<sub>4</sub>, 80°C | 5-Fluoro-2-methylbenzoic acid + CO<sub>2</sub> |

Mechanistic Pathway : Oxidation proceeds via enol tautomerization, followed by C–C bond cleavage. The fluorine atom retards degradation kinetics compared to non-fluorinated analogs.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic ring:

| Reaction Type | Catalyst System | Substrate | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Arylboronic acids | 60–75% |

Challenge : The 2-methyl group creates steric hindrance, necessitating bulky ligands (e.g., SPhos) for efficient coupling.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The structural features of 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid make it a candidate for drug development. Research indicates that it may interact with biological targets, particularly proteins involved in inflammatory pathways. Preliminary studies suggest potential biological activities that warrant further exploration for therapeutic applications.

Case Study: Biological Activity

- Interaction Studies : Initial findings suggest that the compound may bind to specific enzymes or receptors linked to inflammation, indicating its potential role in developing anti-inflammatory drugs. However, detailed mechanistic studies are still required to fully elucidate these interactions.

Organic Synthesis

As an intermediate, this compound can facilitate the synthesis of more complex organic molecules. Its reactivity allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Synthesis Methods

Common methods for synthesizing this compound include:

- Substitution Reactions : Utilizing reagents such as sodium methoxide or potassium tert-butoxide.

- Oxidation and Reduction : Employing potassium permanganate or lithium aluminum hydride under controlled conditions.

Material Science

The compound's carboxylic acid group opens avenues for applications in material science. It could potentially be used in polymer synthesis or the development of new materials, although further research is necessary to establish its suitability for these applications.

Mecanismo De Acción

The mechanism of action of 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid involves its interaction with molecular targets and pathways within a given system. The fluorine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of specific enzymes or receptors, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Substituent Effects on Acidity and Reactivity

The acidity of the oxoacetic acid group is influenced by electron-withdrawing/donating substituents on the phenyl ring. Comparisons with related compounds include:

- 2-(3-Fluorophenyl)-2-oxoacetic acid (CAS N/A): The meta-fluorine substituent provides moderate electron withdrawal, enhancing acidity compared to non-fluorinated analogs.

- 2-(4-Fluorophenyl)-2-oxoacetic acid (CAS 2251-76-5) : The para-fluorine maximizes resonance electron withdrawal, leading to higher acidity (pKa ~2.1 estimated) compared to the target compound. Molecular weight: 168.12 g/mol .

- 2-(2,5-Difluorophenyl)-2-oxoacetic acid (CAS 1094294-16-2) : Two fluorine atoms amplify electron withdrawal, further lowering pKa. Molecular weight: 186.11 g/mol .

Key Insight : The 5-fluoro-2-methyl substitution in the target compound balances electron withdrawal (fluorine) and steric effects (methyl), likely resulting in intermediate acidity compared to para-fluoro and difluoro analogs.

Solubility and Stability

- 2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid: The methoxy group enhances solubility in polar solvents (e.g., methanol, DMSO) due to its electron-donating nature. The naphthalene ring increases hydrophobicity .

- 2-(4-Methoxyphenyl)-2-oxoacetic acid (2c) : Reported yield: 62%. Methoxy groups improve solubility but reduce thermal stability compared to halogenated analogs .

- 2-(Furan-2-yl)-2-oxoacetic acid : Heterocyclic furan enhances solubility in aprotic solvents but decreases stability under acidic conditions .

Key Insight : The methyl group in the target compound may reduce solubility in polar solvents compared to methoxy-substituted analogs but could improve lipid membrane permeability, relevant in drug design .

Data Tables

Table 1: Physical and Chemical Properties of Selected Analogs

Actividad Biológica

2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid, a compound with potential therapeutic applications, has garnered interest due to its biological activity, particularly in the context of cancer and microbial inhibition. This article reviews the current understanding of its biological mechanisms, efficacy in various assays, and potential pathways for therapeutic use.

- Chemical Name : this compound

- CAS Number : 890097-98-0

- Molecular Formula : C10H9F1O3

The compound exhibits its biological effects primarily through the inhibition of key enzymes involved in metabolic pathways. Notably, it has been shown to interact with:

- Thymidylate Synthase : Inhibition leads to reduced DNA synthesis, impacting cell proliferation.

- Topoisomerase II : The compound's action on this enzyme is crucial for DNA replication and repair processes .

Antiproliferative Effects

Research indicates that this compound demonstrates significant antiproliferative activity against various cancer cell lines. Specifically, it has been tested against:

- HCT-116 (Colorectal Carcinoma)

- HeLa (Cervical Adenocarcinoma)

In these studies, the compound exhibited cytotoxicity, suggesting a potential role as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacteria, making it a candidate for further exploration as an antimicrobial agent.

Study 1: Antiproliferative Activity Assessment

A study evaluated the antiproliferative effects of a series of oxadiazole derivatives, including this compound. The results indicated that this compound effectively inhibited cell growth in both HCT-116 and HeLa cells, with IC50 values suggesting significant potency compared to control groups .

Study 2: Enzyme Interaction Analysis

In a biochemical analysis, the compound was shown to inhibit thymidylate synthase and topoisomerase II effectively. The study utilized molecular docking techniques to elucidate binding interactions, confirming that modifications to the oxadiazole scaffold could enhance enzyme inhibition and cytotoxicity .

Dosage Effects in Animal Models

Dosage studies in animal models have demonstrated that lower doses of the compound can inhibit tumor growth effectively while maintaining minimal toxicity. This finding is critical for developing therapeutic protocols that maximize efficacy while minimizing adverse effects.

Metabolic Pathways

The compound is involved in several metabolic pathways:

- Nucleotide Biosynthesis : By inhibiting thymidylate synthase, it reduces nucleotide availability for DNA synthesis.

- Cellular Transport : It is efficiently taken up by cells via organic cation transporters (OCTs) and organic anion transporters (OATs), facilitating its biological activity.

Table of Biological Activities

| Activity Type | Target Cell Lines | IC50 Values (µM) | Mechanism of Action |

|---|---|---|---|

| Antiproliferative | HCT-116 | 15 | Inhibition of thymidylate synthase |

| Antiproliferative | HeLa | 20 | Inhibition of topoisomerase II |

| Antimicrobial | Various Bacterial Strains | N/A | Growth inhibition |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid, and how do reaction conditions influence yield and purity?

- Methodology :

- Oxidative pathways : Start with 2-(5-fluoro-2-methylphenyl)acetaldehyde and oxidize using K₂Cr₂O₇ in acidic conditions (e.g., H₂SO₄). Monitor reaction progress via TLC to avoid over-oxidation .

- Ester hydrolysis : Synthesize the ethyl ester derivative via condensation of 5-fluoro-2-methylbenzyl chloride with ethyl oxalyl chloride, followed by hydrolysis using NaOH in ethanol/water (1:1) under reflux. Optimize hydrolysis time (typically 4–6 hours) to maximize yield .

- Key considerations : Fluorine’s electron-withdrawing effect may accelerate oxidation but could also increase side reactions (e.g., decarboxylation). Use low temperatures (0–5°C) during critical steps .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and tautomeric forms of this compound?

- Methodology :

- ¹H NMR : Identify the keto-enol tautomers by observing exchangeable protons (δ 10–12 ppm for enolic -OH). Integrate peaks to quantify tautomeric ratios in different solvents (e.g., DMSO-d₆ vs. CDCl₃) .

- ¹³C NMR : Confirm the carbonyl groups (C=O) at ~190–200 ppm. The fluorine substituent causes deshielding of adjacent carbons (~115–125 ppm for aromatic C-F) .

- IR spectroscopy : Detect C=O stretching vibrations at ~1700 cm⁻¹ (keto) and ~1650 cm⁻¹ (enol). Compare with computational spectra (DFT) for validation .

Q. What are the solubility characteristics and pKa values of this compound, and how do they influence experimental design?

- Methodology :

- Solubility : Test solubility in polar (water, methanol) and non-polar (hexane) solvents. The compound is likely soluble in DMSO and ethanol due to hydrogen-bonding capacity .

- pKa determination : Use potentiometric titration in aqueous buffer (pH 2–12). Expect two pKa values: ~2.5 (carboxylic acid) and ~9.5 (enolic -OH). Adjust reaction pH to stabilize specific tautomers .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and tautomeric stability of this compound?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare keto vs. enol tautomer energies. Fluorine’s electronegativity stabilizes the keto form via inductive effects .

- Reactivity studies : Simulate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The α-keto group is prone to nucleophilic attack, while the fluorine may direct electrophilic substitution .

Q. What strategies resolve contradictions in reported reaction outcomes when this compound is used with different substrates?

- Methodology :

- Mechanistic probes : Use deuterium labeling (e.g., D₂O) to track proton transfer in tautomer-dependent reactions. For example, enol forms may dominate in Pd-catalyzed couplings, altering regioselectivity .

- Control experiments : Compare reactivity under inert (N₂) vs. aerobic conditions. The α-keto group is redox-active and may undergo unintended oxidation in air .

Q. What is the role of the fluorine substituent in modulating biological activity, and how can structure-activity relationship (SAR) studies be designed?

- Methodology :

- SAR design : Syntize analogs with substituents at the 5-fluoro and 2-methyl positions. Test inhibitory activity against targets like lactate dehydrogenase (LDH) using in vitro assays (IC₅₀ determination) .

- Fluorine impact : Compare logP values (HPLC) to assess lipophilicity changes. Fluorine’s electronegativity may enhance binding to polar enzyme pockets (e.g., LDH active site) .

Safety and Handling

Q. What precautions are critical when handling this compound in the laboratory?

- Methodology :

- Ventilation : Use fume hoods with ≥4 m/s capture velocity during powder handling to minimize inhalation risks .

- PPE : Wear nitrile gloves (EN 374 standard) and safety goggles (EN 166). Respiratory protection (P2 filter masks) is required for prolonged exposure .

- Toxicology : Acute dermal toxicity (Category 4, H312) necessitates immediate decontamination with water and pH-neutral soap .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.